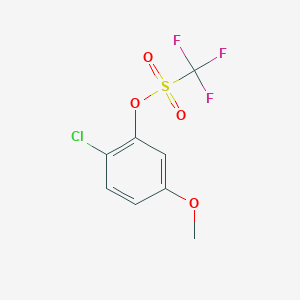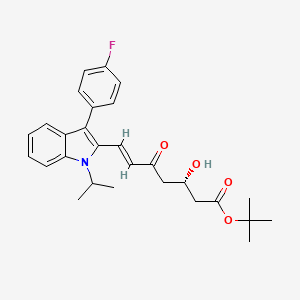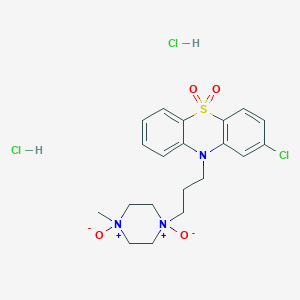![molecular formula C12H22N2O2 B13431499 1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-Hydroxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one is a compound that belongs to the class of bipiperidines. This compound is characterized by the presence of a hydroxy group attached to a bipiperidine structure, which is further connected to an ethanone group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Hydroxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one typically involves the reaction of 1,4’-bipiperidine with appropriate reagents to introduce the hydroxy and ethanone groups. One common method involves the use of sodium hydroxide and chloroform in an ethanol solution, followed by the addition of hydrochloric acid to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-Hydroxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-{3-Hydroxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1-{3-Hydroxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bipiperidine structure can interact with various receptors and enzymes. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Irinotecan: A compound with a similar bipiperidine structure, used as an anti-cancer medication.
Topotecan: Another bipiperidine derivative with anti-cancer properties.
Uniqueness
1-{3-Hydroxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy group and ethanone moiety provide versatility in chemical reactions and potential for diverse applications.
Propriétés
Formule moléculaire |
C12H22N2O2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
1-[4-(3-hydroxypiperidin-1-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H22N2O2/c1-10(15)13-7-4-11(5-8-13)14-6-2-3-12(16)9-14/h11-12,16H,2-9H2,1H3 |
Clé InChI |
OZLWMGSWLGAKJV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(CC1)N2CCCC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
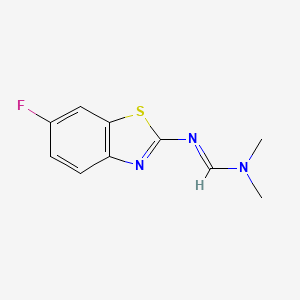
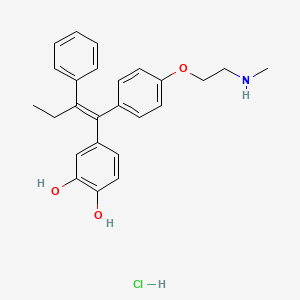
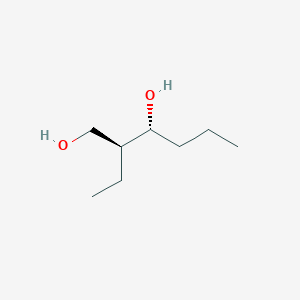
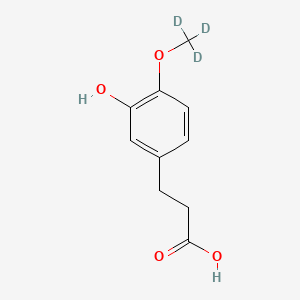


![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)

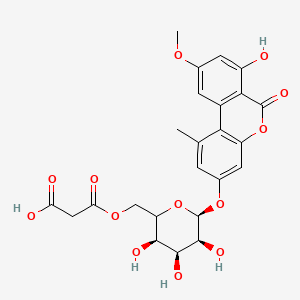
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
